N-Allyl-2-(Drifluoromethyl)pyridin-4-amine
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Overview
Description
N-Allyl-2-(Drifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C9H9F3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both an allyl group and a difluoromethyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of N-Allyl-2-(Drifluoromethyl)pyridin-4-amine may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction conditions such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(Drifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The allyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Allyl-2-(Drifluoromethyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-2-(Drifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the allyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the allyl group.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a trifluoromethyl group but different substitution patterns on the pyridine ring.
Uniqueness
N-Allyl-2-(Drifluoromethyl)pyridin-4-amine is unique due to the presence of both an allyl and a difluoromethyl group on the pyridine ring
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
N-prop-2-enyl-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H9F3N2/c1-2-4-13-7-3-5-14-8(6-7)9(10,11)12/h2-3,5-6H,1,4H2,(H,13,14) |
InChI Key |
LKABCRSDRPCFFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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